molecular formula C12H17NO2 B13526759 n-(4-(3-Hydroxybutyl)phenyl)acetamide

n-(4-(3-Hydroxybutyl)phenyl)acetamide

Cat. No.: B13526759
M. Wt: 207.27 g/mol
InChI Key: CANFUZBXSGHBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(4-(3-Hydroxybutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to an acetamide group. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: n-(4-(3-Hydroxybutyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(4-(3-Hydroxybutyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of hydroxybutyl groups on biological activity. It is also used in the development of new drugs and pharmaceuticals .

Medicine: Its structure is similar to that of other known analgesics, making it a candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations .

Mechanism of Action

The mechanism of action of n-(4-(3-Hydroxybutyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The hydroxybutyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation and pain .

Biological Activity

n-(4-(3-Hydroxybutyl)phenyl)acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, often referred to as a phenylacetamide derivative, features a hydroxybutyl group attached to a phenyl ring, which may influence its biological interactions. Its chemical structure can be represented as:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cancer.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes or signal transduction, potentially affecting cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. A notable case study involved its application in bladder cancer models induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), where it demonstrated significant tumor suppression effects .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For example, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Case Studies

  • Bladder Cancer Model :
    • A study utilized an orthotopic bladder cancer mouse model treated with BBN. Administration of this compound resulted in a marked reduction in tumor size and incidence compared to controls, indicating its potential as a therapeutic agent against bladder cancer .
  • Cell Line Studies :
    • In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Tables of Biological Activity

Activity TypeEffect ObservedReference
AnticancerTumor growth inhibition
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionModulation of metabolic enzymes

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[4-(3-hydroxybutyl)phenyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

CANFUZBXSGHBNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.